4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide
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Overview
Description
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that belongs to the class of diazepanes This compound features a unique structure with a tetrahydrothiophene ring and a thiophene ring, connected through a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Tetrahydrothiophene Ring: This step involves the reaction of the diazepane intermediate with tetrahydrothiophene derivatives using nucleophilic substitution reactions.
Attachment of the Thiophene Ring: The final step includes the coupling of the thiophene ring to the diazepane-tetrahydrothiophene intermediate through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and tetrahydrothiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazepane ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene and tetrahydrothiophene rings.
Reduction: Reduced forms of the diazepane or thiophene rings.
Substitution: Halogenated or nucleophile-substituted derivatives of the thiophene ring.
Scientific Research Applications
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive materials.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and thiophene-containing compounds.
Diazepam: A well-known diazepane derivative used as a medication.
Thiophene-2-carboxamide: A simpler thiophene-containing compound.
Uniqueness
Structural Complexity: The combination of a diazepane ring with both tetrahydrothiophene and thiophene rings makes it unique.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(thiolan-3-yl)-N-thiophen-2-yl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS2/c18-14(15-13-3-1-9-20-13)17-6-2-5-16(7-8-17)12-4-10-19-11-12/h1,3,9,12H,2,4-8,10-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRBGPXNZKCTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CS2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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